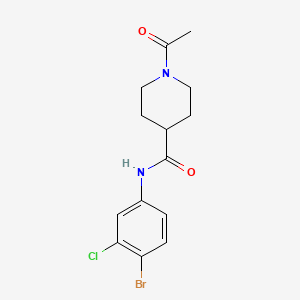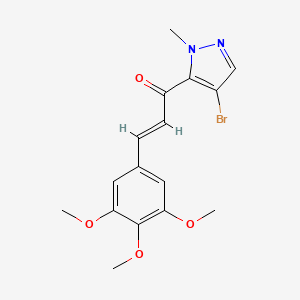
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as EPM, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. EPM is a non-opioid compound that has been shown to have analgesic effects, making it a promising alternative to traditional pain medications.
作用机制
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in the modulation of pain, as well as other physiological processes such as cell survival and neuroprotection. By binding to this receptor, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is able to reduce pain without affecting other physiological processes.
Biochemical and Physiological Effects:
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium channels and the inhibition of inflammatory cytokines. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its non-opioid nature, which reduces the risk of addiction and other side effects associated with traditional pain medications. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to be effective in reducing pain in a number of different animal models, making it a promising candidate for further research.
One limitation of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain its analgesic effects. Additionally, more research is needed to fully understand the long-term effects of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide on the body.
未来方向
There are a number of potential future directions for research on 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could lead to the development of even more effective analgesics. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide could be studied for its potential use in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to fully understand the mechanisms underlying 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves the reaction of 2-ethylphenol with N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. This synthesis method has been optimized to produce high yields of pure 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
科学研究应用
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential use as an analgesic. In preclinical studies, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to effectively reduce pain without the side effects associated with traditional pain medications, such as addiction and respiratory depression. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain that is often difficult to treat.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-14-9-5-8-12-17(14)22-13(2)18(21)19(3)15-10-6-7-11-16(15)20/h5,8-9,12-13,15-16,20H,4,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPIKYRAMITANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)
![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)


![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)
![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)
![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)
![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
![3-cyclopropyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isoxazole-5-carboxamide](/img/structure/B5489624.png)